molecular formula C10H9N3O B13073139 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13073139
M. Wt: 187.20 g/mol
InChI Key: XXCAPSNLVITIQI-UHFFFAOYSA-N
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Description

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted with a pyrazole ring at the 5-position and an acetyl group at the 2-position. The compound’s molecular framework combines electron-rich pyridine and pyrazole moieties, which may enhance its utility in medicinal chemistry, catalysis, or materials science. Analytical characterization of similar compounds typically employs NMR, LC/MS, and X-ray crystallography .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(5-pyrazol-1-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)10-4-3-9(7-11-10)13-6-2-5-12-13/h2-7H,1H3

InChI Key

XXCAPSNLVITIQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of pyrazole derivatives with pyridine-based compounds. One common method includes the condensation of 2-acetylpyridine with 1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or potassium carbonate to facilitate the process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Research indicates that compounds containing both pyrazole and pyridine rings are often explored for their antimicrobial , antiviral , and anticancer properties. The presence of the pyrazole ring enhances its interaction with biological targets, potentially modulating various cellular pathways.

Case Studies

  • Anticancer Activity : A study conducted on similar compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis. The mechanism involved interactions with specific enzymes that regulate cell cycle progression and survival pathways.
  • Antimicrobial Properties : Research has shown that derivatives of this compound can exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Organic Synthesis

In organic synthesis, 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one serves as an important intermediate for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Coupling Reactions : It can be used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in constructing complex organic frameworks.
  • Functionalization : The compound can undergo functional group transformations, allowing for the introduction of various substituents that can modify its chemical properties and enhance its biological activity.

Material Science

The unique structural characteristics of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.

Applications

  • Sensors : The compound's ability to interact with different analytes makes it a potential candidate for sensor applications. Its derivatives could be designed to detect specific ions or molecules through changes in fluorescence or conductivity.
  • Catalysis : It can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Cosmetic Formulations

Recent studies have explored the incorporation of pyrazole derivatives into cosmetic formulations due to their potential skin benefits. They may enhance the stability and efficacy of topical products by providing antimicrobial properties and improving skin hydration.

Research Insights

A formulation study indicated that incorporating pyrazole-based compounds could lead to improved skin penetration and bioavailability of active ingredients, thereby enhancing the overall effectiveness of cosmetic products.

Comparative Data Table

Application AreaKey FeaturesExamples of Use
Medicinal ChemistryAnticancer, antimicrobial propertiesDrug development
Organic SynthesisIntermediate for complex molecule synthesisCross-coupling reactions
Material ScienceSensor and catalytic propertiesAdvanced materials
Cosmetic FormulationsEnhances stability and efficacyTopical products

Mechanism of Action

The mechanism of action of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one and analogous compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one (Target) Pyridine-pyrazole hybrid Acetyl group at pyridine 2-position; pyrazole at pyridine 5-position ~189.19 (estimated) Potential enzyme inhibition, catalytic intermediates
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one Pyrazole Methyl group on pyrazole; acetyl group directly attached 124.14 Intermediate in agrochemicals/pharmaceuticals; improved stability due to methyl group
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one Phenyl-pyrazole hybrid Acetyl group on phenyl ring; pyrazole at para position ~187.20 Substrate in regioselective alkylation reactions
Adamantyl-pyridyl ethanone derivatives (e.g., Compound 17–27) Pyridine with adamantane substituents Adamantyl group at ethanone; sulfonyl/sulfinyl/pyridyl ether linkages 300–400 Potent enzyme inhibitors (e.g., glucokinase); enhanced lipophilicity
Morpholino-pyridyl ethanones (e.g., 3ao, 3ap) Pyridine with morpholine substituents Morpholino group and aryl/heteroaryl substituents 300–350 Improved solubility; potential CNS drug candidates
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Two-carbon linker between pyrazole/aryl Chlorophenyl and methylpyrazole groups separated by ethanone 235.70 Antimicrobial/anticancer scaffolds; modular synthesis via coupling reactions

Structural and Electronic Differences

  • Pyridine vs. Phenyl Core : The target compound’s pyridine core provides a polar, electron-deficient aromatic system compared to phenyl derivatives, influencing reactivity in cross-coupling reactions and binding affinity in biological targets .
  • Substituent Effects: Adamantyl derivatives exhibit superior steric bulk and lipophilicity, making them ideal for hydrophobic binding pockets in enzymes , while morpholino-containing analogs (e.g., 3ao) benefit from enhanced water solubility due to the polar oxygen atom .
  • Linker Flexibility: Compounds with ethanone linkers (e.g., 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one) allow for greater conformational flexibility compared to rigid pyridine-pyrazole hybrids .

Key Research Findings

  • Regioselectivity Challenges: Alkylation of pyridyl-pyrazole ethanones often produces ortho/meta isomer mixtures, necessitating chromatographic separation .
  • Crystallographic Validation: Single-crystal X-ray structures (e.g., 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone) confirm planar geometries and hydrogen-bonding motifs critical for solid-state packing .
  • Biological Screening: Adamantyl derivatives show IC₅₀ values <100 nM in kinase assays, outperforming non-adamantyl analogs by 10–100 fold .

Biological Activity

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one, also known as a pyrazole-pyridine hybrid compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 1-[5-(1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
CAS Number 1552755-37-9

The biological activity of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This mechanism is crucial in its potential anti-inflammatory and anticancer activities.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways that are implicated in disease processes.

Antimicrobial Properties

Research has demonstrated that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can disrupt bacterial cell membranes and inhibit efflux pumps, enhancing their efficacy against resistant strains of bacteria .

In vitro studies have reported the following Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundMIC (µg/mL) against Gram-positive BacteriaMIC (µg/mL) against Gram-negative Bacteria
1-[5-(4-Methylpyrazol-1-yl)pyridin-2-yl]ethanone75 (B. subtilis)<125 (E. coli)
Another Pyrazole Derivative>100 (E. faecalis)>125 (P. aeruginosa)

These findings suggest that 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one may similarly possess antimicrobial properties.

Anticancer Activity

The pyrazole-pyridine scaffold has been explored for its anticancer potential. Compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, mediated through specific kinase inhibition.

Study on Anticancer Effects

A recent study evaluated the effects of a series of pyrazolo[3,4-b]pyridines on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potent inhibitory effects on cell growth . This highlights the therapeutic potential of modifying the pyrazole-pyridine structure to enhance anticancer activity.

Research on Antimicrobial Efficacy

Another investigation focused on synthesizing new pyrazole derivatives for antimicrobial applications. The study found that modifications to the pyrazole ring significantly influenced antibacterial efficacy, with some compounds exhibiting low MIC values against both Gram-positive and Gram-negative bacteria . This underscores the importance of structural optimization in developing effective antimicrobial agents.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrazole derivatives with substituted pyridine precursors under controlled conditions. For example, describes similar pyrazole-based syntheses using nitro-substituted pyrazoles reacting with amines like pyrrolidine. Key steps include:

  • Reaction optimization : Use of anhydrous solvents (e.g., DMF, THF) and catalysts (e.g., Pd-based for cross-coupling).
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : NMR and mass spectrometry for structural confirmation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the pyrazole-pyridine linkage.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bonds in pyrazole: ~1.34 Å; pyridine ring angles: ~120°) for structural validation (see for analogous structures) .

Advanced: How can crystallographic data inconsistencies be resolved during structure refinement?

Answer:
Contradictions in bond lengths or thermal parameters may arise from disordered crystal packing or twinning. Methodological solutions include:

  • SHELX software : Use SHELXL ( ) for iterative refinement with restraints on geometric parameters.
  • Data cross-validation : Compare experimental data (e.g., X-ray) with computational models (DFT-optimized structures).
  • High-resolution datasets : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Advanced: What strategies are used to analyze the compound’s reactivity in substitution reactions?

Answer:

  • Electrophilic substitution : The pyridine ring’s electron-deficient nature directs reactions to the pyrazole moiety. For example, nitro group reduction () can yield amino derivatives.
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy.
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) and transition states .

Advanced: How does the pyrazole-pyridine scaffold influence biological activity in drug discovery?

Answer:

  • Target engagement : The pyridine nitrogen participates in hydrogen bonding with enzymes (e.g., kinase ATP pockets), while the pyrazole ring enhances π-π stacking ( ).
  • SAR studies : Modify substituents (e.g., nitro, methyl groups) to optimize binding affinity and selectivity.
  • In vitro assays : Evaluate cytotoxicity (e.g., IC50_{50} in A549 cells) and apoptosis induction (caspase-3 activation) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure ( ).
  • Ventilation : Use fume hoods during synthesis to prevent inhalation.
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?

Answer:

  • LogP calculations : Tools like MarvinSketch estimate lipophilicity (critical for bioavailability).
  • Solubility prediction : COSMO-RS models assess solubility in polar/nonpolar solvents.
  • ADMET profiling : SwissADME predicts metabolic stability and toxicity risks .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted starting materials or dimerization products.
  • Mitigation : Optimize stoichiometry (e.g., excess pyridine derivative) and reaction time.
  • Analysis : Use HPLC with UV detection (λ = 254 nm) to monitor purity ( ) .

Advanced: What role does crystal packing play in the compound’s stability and solubility?

Answer:

  • Hydrogen bonding : Intermolecular H-bonds (e.g., N–H⋯O) enhance stability but reduce solubility.
  • Polymorphism screening : Identify metastable forms via solvent recrystallization (e.g., ethanol vs. acetonitrile).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions ( ) .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute pyridine with quinoline for enhanced metabolic stability.
  • Prodrug strategies : Introduce ester groups to improve membrane permeability.
  • In vivo testing : Assess bioavailability in rodent models using LC-MS quantification .

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